![molecular formula C17H16N2O2S2 B5799064 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Overview
Description
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide is a chemical compound that has been widely used in scientific research for various purposes. It is an organic compound with a molecular weight of 365.48 g/mol and a chemical formula of C18H18N2O2S2.
Scientific Research Applications
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide has been used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in tumor cells. Additionally, it has been used as a tool for the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide involves the binding of the compound to its target molecule. For example, in the case of carbonic anhydrase IX inhibition, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. In the case of zinc ion detection, the compound binds to zinc ions, resulting in a fluorescence signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide depend on its target molecule. For example, inhibition of carbonic anhydrase IX can lead to a decrease in tumor growth, while detection of zinc ions can provide insights into the role of zinc in biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide in lab experiments is its high selectivity for its target molecule. However, one limitation is its potential toxicity, which can affect the results of experiments.
Future Directions
For the use of 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide include the development of new fluorescent probes for the detection of other metal ions, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties for potential therapeutic applications.
In conclusion, 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide is a versatile compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries in the fields of biochemistry and pharmacology.
properties
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-12-3-7-14(8-4-12)16-11-22-17(18-16)19-23(20,21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSSMPIXTYGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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